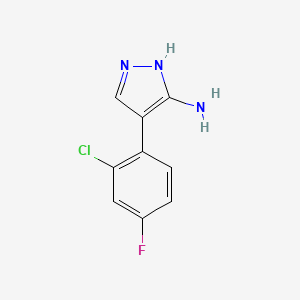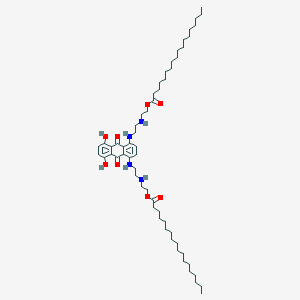![molecular formula C11H11F4NO B15276403 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethoxy)benzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction between 2-(trifluoromethoxy)benzaldehyde and pyrrolidine.
Fluorination: The intermediate is then subjected to fluorination using a suitable fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired position on the pyrrolidine ring.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl or carboxyl derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine has several scientific research applications, including:
Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of novel drug candidates, particularly those targeting central nervous system disorders.
Materials Science: It is explored for its use in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Agrochemicals: It is studied for its potential use in the synthesis of agrochemicals with improved efficacy and environmental profiles.
作用機序
The mechanism of action of 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine and trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular pathways involved.
類似化合物との比較
Similar Compounds
- 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine
- 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]piperidine
- 3-Fluoro-3-[2-(trifluoromethoxy)phenyl]azetidine
Uniqueness
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which impart distinct physicochemical properties. These features enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H11F4NO |
|---|---|
分子量 |
249.20 g/mol |
IUPAC名 |
3-fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4NO/c12-10(5-6-16-7-10)8-3-1-2-4-9(8)17-11(13,14)15/h1-4,16H,5-7H2 |
InChIキー |
ZBFGDECGPFXOQX-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(C2=CC=CC=C2OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


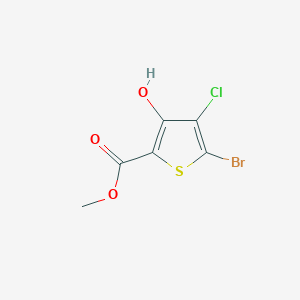

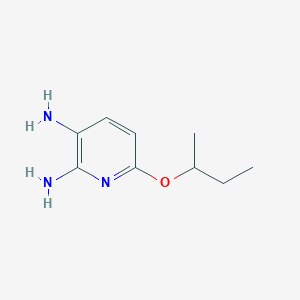
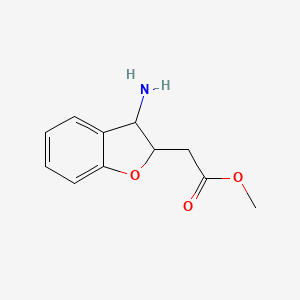
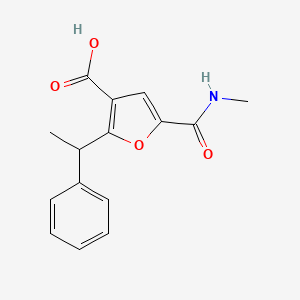
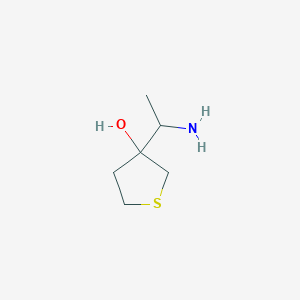

![(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B15276346.png)

![tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15276352.png)
![4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)
